molecular formula C21H13BrCl2N2O3 B11544121 3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11544121
M. Wt: 492.1 g/mol
InChI Key: HECZKVRFVWESCY-BRJLIKDPSA-N
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Description

3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including formamido, imino, and bromobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE
  • 3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLOROBENZOATE
  • 3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE

Uniqueness

The uniqueness of 3-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the bromine atom may enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C21H13BrCl2N2O3

Molecular Weight

492.1 g/mol

IUPAC Name

[3-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C21H13BrCl2N2O3/c22-15-5-2-4-14(10-15)21(28)29-17-6-1-3-13(9-17)12-25-26-20(27)18-8-7-16(23)11-19(18)24/h1-12H,(H,26,27)/b25-12+

InChI Key

HECZKVRFVWESCY-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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